molecular formula C3H9NO6S B555054 L-Cysteic acid monohydrate CAS No. 23537-25-9

L-Cysteic acid monohydrate

Cat. No.: B555054
CAS No.: 23537-25-9
M. Wt: 187.17 g/mol
InChI Key: PCPIXZZGBZWHJO-DKWTVANSSA-N
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Description

L-Cysteic acid monohydrate, also known as ®-2-Amino-3-sulfopropionic acid, is a sulfur-containing amino acid derivative. It is an oxidation product of L-cysteine and is characterized by the presence of a sulfonic acid group. This compound is often used in biochemical research due to its unique properties and interactions with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cysteic acid monohydrate can be synthesized through the oxidation of L-cysteine. One common method involves the use of hydrogen peroxide or potassium permanganate as oxidizing agents. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the complete oxidation of the thiol group to a sulfonic acid group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and are designed to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: L-Cysteic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Sulfonate esters.

Mechanism of Action

L-Cysteic acid monohydrate exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

L-Cysteic acid monohydrate is unique due to its sulfonic acid group and its specific interactions with biological systems. Similar compounds include:

    Cysteine Sulfinic Acid: Another oxidation product of L-cysteine, but with a sulfinic acid group instead of a sulfonic acid group.

    Taurine: A derivative of cysteine sulfinic acid, widely known for its role in bile salt formation and as a neurotransmitter.

    Methionine Sulfone: An oxidation product of methionine, used in similar biochemical applications.

These compounds share some structural similarities but differ in their specific chemical properties and biological activities, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

(2R)-2-amino-3-sulfopropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPIXZZGBZWHJO-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946296
Record name L-Cysteic acid monohydrate
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Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23537-25-9
Record name L-Cysteic acid monohydrate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteic acid monohydrate, l-
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Record name L-Cysteic acid monohydrate
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Record name L-Cysteic acid monohydrate
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Record name CYSTEIC ACID MONOHYDRATE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of L-cysteic acid monohydrate?

A: this compound is a hydrated form of the amino acid derivative, L-cysteic acid. [, ]

  • Molecular Formula: C3H7NO5S·H2O [, ]
  • Molecular Weight: 189.19 g/mol (anhydrous basis) [, ]
  • EPR/ENDOR/EIE: These techniques have been used to characterize free radical conformations and conversions in X-irradiated single crystals of this compound. []
  • 17O Solid-State NMR: This technique has been used to study sulfonate jump dynamics in crystalline this compound, providing insights into the hydrogen bonding effect. []

Q2: How does the crystal structure of this compound influence its properties?

A: The crystal structure of this compound is characterized by layers of zwitterionic molecules separated by layers of water molecules. [] The water molecules form hydrogen bonds with the L-cysteic acid molecules, influencing the compound's stability and behavior under pressure. [] This layered structure, also observed in similar compounds like S-4-sulfo-L-phenylalanine monohydrate (SPM), can lead to pressure-induced phase transitions, with water molecules reorienting and some molecules changing conformation. []

Q3: Have any computational studies been conducted on this compound?

A: Yes, density functional theory (DFT) calculations have been employed to study free radicals generated in X-irradiated single crystals of this compound. [] This approach allowed researchers to simulate the structures and properties of these radicals and understand their formation mechanisms. Additionally, DFT calculations have been used to study the energetics of sulfonate (SO3-) jumps in the crystal lattice of this compound and other related sulfonic acids. [] This has provided insights into the factors influencing these dynamic processes in the solid state.

Q4: What analytical techniques are used to study this compound?

A4: Various analytical techniques are employed to characterize and study this compound:

  • X-ray diffraction: This technique was used to determine the crystal structure of this compound, revealing its layered structure with hydrogen bonding interactions. []
  • Electron paramagnetic resonance (EPR), electron-nuclear double resonance (ENDOR), and electron internal double resonance (EIDOR): These techniques, coupled with DFT calculations, were used to characterize the free radical species generated upon X-irradiation of this compound crystals. []
  • Solid-state 17O nuclear magnetic resonance (NMR): This technique allowed researchers to investigate the dynamics of sulfonate groups within the crystal structure of this compound. []

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